molecular formula C23H21BrClN5O2 B2397889 9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 920482-10-6

9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2397889
CAS No.: 920482-10-6
M. Wt: 514.81
InChI Key: VBCVTOYADHHECD-UHFFFAOYSA-N
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Description

9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic purinopyrimidine dione derivative designed for advanced pharmacological and biochemical research. This complex heterocyclic compound features a 4-bromophenyl group at the 9-position and a 2-chlorobenzyl group at the 3-position, a molecular architecture that suggests potential as a key intermediate or investigative tool in medicinal chemistry. Its structural characteristics, including the purine-pyrimidine fused core, indicate potential for high-affinity binding to various enzymatic targets, which may be relevant for studies in oncology, neurology, and inflammatory diseases. Researchers can utilize this compound to explore structure-activity relationships (SAR), screen for biological activity against novel targets, or develop new chemical probes. This product is provided with comprehensive analytical data to ensure identity and purity. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920482-10-6

Molecular Formula

C23H21BrClN5O2

Molecular Weight

514.81

IUPAC Name

9-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21BrClN5O2/c1-14-11-28(17-9-7-16(24)8-10-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-5-3-4-6-18(15)25/h3-10,14H,11-13H2,1-2H3

InChI Key

VBCVTOYADHHECD-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H24ClN5O3
  • Molecular Weight : 465.9 g/mol
  • IUPAC Name : 3-[(2-chlorophenyl)methyl]-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial effects and potential therapeutic applications in treating diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that derivatives of purine and pyrimidine compounds exhibit significant antimicrobial properties. A study conducted on structurally similar compounds demonstrated their effectiveness against a range of bacteria and fungi. The synthesized derivatives were tested for their sensitivity against various microbial strains, revealing promising results in inhibiting growth and viability .

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions may include modulation of enzyme activity or interference with nucleic acid synthesis. Molecular docking studies have identified potential binding sites on target proteins, suggesting that the compound may inhibit critical pathways necessary for microbial survival .

Case Studies

  • Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. Results indicated that it exhibited comparable or superior activity against certain resistant strains of bacteria .
  • Cancer Research :
    Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines showed significant inhibition of cell proliferation. The compound was tested against various cancer types, including breast and lung cancers, demonstrating a dose-dependent response in cell viability assays .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Property Target Compound 3-[(2-Chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 2-((4-Bromophenyl)amino)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Core Structure Purino[7,8-a]pyrimidine-2,4-dione Purino[7,8-a]pyrimidine-2,4-dione Pyrazolo[1,5-a]pyrimidine
Position 9 Substituent 4-Bromophenyl (Br) 4-Phenoxyphenyl (O-linked aryl) 4-Bromophenylamino (NH linkage)
Position 3 Substituent (2-Chlorophenyl)methyl (Cl) (2-Chlorophenyl)methyl (Cl) Carboxamide (CONH2)
Key Functional Groups Bromine, chlorine, dione oxygens Phenoxy ether, chlorine, dione oxygens Carboxamide, cyclopentane ring
Hydrogen Bonding Dione oxygens act as acceptors; no strong donors Ether oxygen may participate as acceptor; similar dione oxygens Carboxamide (NH2 donor, C=O acceptor) enables robust H-bonding
Lipophilicity (LogP) * High (Br, Cl substituents) Moderate (phenoxy reduces lipophilicity) Moderate (carboxamide introduces polarity)
Potential Bioactivity Kinase inhibition (halogen bonding) Kinase/PDE inhibition (ether enhances solubility) Antimicrobial/anticancer (carboxamide enhances target binding)

*Theoretical LogP values inferred from substituent contributions.

Key Research Findings

Halogen vs. This could enhance binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases).

Carboxamide vs. Dione Moieties: Compound B features a carboxamide group, enabling dual hydrogen-bond donor/acceptor interactions absent in the target compound. This may explain its reported antimicrobial activity .

Conformational Flexibility :

  • The 7,8-dihydro-6H ring in the target compound likely adopts a puckered conformation, as described by Cremer-Pople coordinates , influencing its binding mode. Computational modeling using SHELX-refined crystallographic data could validate this.

Synthetic Challenges: Introducing bromine at position 9 in the target compound requires regioselective electrophilic substitution, whereas Compound A’s phenoxy group demands Ullmann or Buchwald-Hartwig coupling .

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